molecular formula C6H11NO B3111478 2-Oxabicyclo[3.2.0]heptan-7-amine CAS No. 1824337-15-6

2-Oxabicyclo[3.2.0]heptan-7-amine

Cat. No. B3111478
M. Wt: 113.16 g/mol
InChI Key: VFBPTGRGJXUIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxabicyclo[3.2.0]heptan-7-amine is a bicyclic amine compound that has been found to have potential scientific research applications. This compound is also known as 2-azabicyclo[3.2.0]heptan-7-amine or 7-azabicyclo[3.2.0]heptane. It is a derivative of norbornane and has a unique molecular structure that makes it an interesting target for research.

Scientific Research Applications

Ring Enlargement Reactions

  • 2-Oxabicyclo[3.2.0]heptan-7-amine derivatives have been studied for their role in Demjanov and Tiffeneau-Demjanov ring enlargement reactions. These reactions involve the stereo- and regioselective additions to soft electrophiles, showcasing the compound's versatility in organic synthesis (Fattori, Henry, & Vogel, 1993).

Base-Induced Cleavage Reactions

  • Studies have demonstrated that oxabicyclic compounds, including variants of 2-Oxabicyclo[3.2.0]heptan-7-amine, undergo base-induced β-elimination, leading to substituted methylenecyclohexenols and methylenecycloheptenediols (Lautens & Ma, 1996).

Synthesis of Amino Acid Analogues

  • This compound has been used in the synthesis and conformational analysis of alpha-amino acid analogues, particularly those related to the amino acid antibiotic furanomycin. These studies highlight its potential in developing new biologically active compounds (Avenoza et al., 2010).

Antitumor Activity

  • Certain derivatives of 2-Oxabicyclo[3.2.0]heptan-7-amine, such as 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, have been explored for their antitumor activity. This research informs the structure-activity relationship among these compounds, which is crucial for developing new cancer therapies (Singh & Micetich, 2003).

Synthesis of Norcantharidin Analogs

  • The compound has also been used in synthesizing norcantharadin analogs, some of which have shown selective toxic and antiproliferative effects against specific cancer cell lines (Pachuta-Stec & Szuster‐Ciesielska, 2015).

Chemical Extraction Studies

  • Conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides, a class related to 2-Oxabicyclo[3.2.0]heptan-7-amine, have been synthesized and studied for their extraction behavior of actinides in HNO3 medium, indicating potential applications in nuclear waste management (Sharma et al., 2015).

properties

IUPAC Name

2-oxabicyclo[3.2.0]heptan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-3-4-1-2-8-6(4)5/h4-6H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBPTGRGJXUIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxabicyclo[3.2.0]heptan-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxabicyclo[3.2.0]heptan-7-amine
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